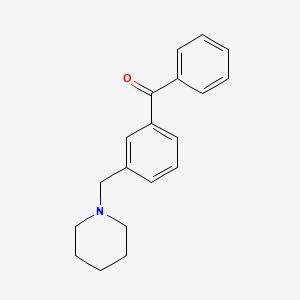

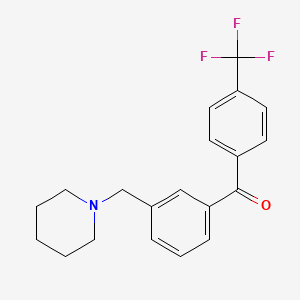

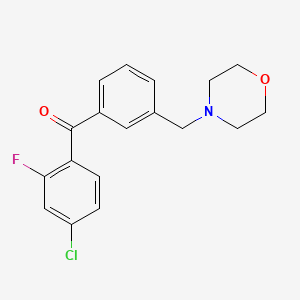

![molecular formula C17H23NO3 B1325724 Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate CAS No. 898772-48-0](/img/structure/B1325724.png)

Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate

Overview

Description

Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate (EAPO) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2014, and is a member of the class of compounds known as azetidines. EAPO has a variety of interesting properties and applications, and has been studied in the fields of biochemistry, physiology, and drug design.

Scientific Research Applications

Antimalarial and Antimycobacterium Activities

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, related to Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate, have shown promising in vitro activity against the malaria-causing P. falciparum (K1 strain) and antimycobacterium activities. Additionally, their cytotoxic activity against Vero cells has been evaluated, providing insights into potential therapeutic applications (Nongpanga Ningsanont, D. Black, R. Chanphen, Y. Thebtaranonth, 2003).

Antibacterial Agents

Some azetidinone derivatives have been synthesized and shown significant activity against bacteria and fungi. This research indicates the potential of this compound derivatives as antibacterial agents (P. Mohite, V. Bhaskar, 2011).

Chemotherapy Research

Research into the synthesis and reactivity of compounds related to this compound has implications in chemotherapy. For example, laquinimod, a derivative, is an oral drug in clinical trials for treating multiple sclerosis. Understanding the chemical synthesis and reactivity of such compounds can contribute to the development of new drugs (K. Jansson, T. Fristedt, A. Olsson, B. Svensson, S. Jönsson, 2006).

Enzymatic Activity Enhancement

Compounds similar to this compound have been prepared and shown to increase the reactivity of certain enzymes, like cellobiase. This suggests potential applications in biochemistry and pharmaceuticals (Mohamed Abd, Gawaad Awas, 2008).

Colorimetric Chemosensors

New colorimetric chemosensors based on derivatives of this compound have been developed. These chemosensors can recognize metal cations like Cu2+, Zn2+, and Co2+ through color changes, indicating potential in environmental monitoring or analytical chemistry (T. Aysha, M. B. Mohamed, Mervat S. El-Sedik, Y. Youssef, 2021).

Biochemical Analysis

Biochemical Properties

Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their catalytic efficiency.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes within the cell. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . The compound may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. Alternatively, it can induce conformational changes that enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. For example, its presence in specific cellular compartments may enhance its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name |

ethyl 5-[3-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-2-21-17(20)9-4-8-16(19)15-7-3-6-14(12-15)13-18-10-5-11-18/h3,6-7,12H,2,4-5,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBFVVRERFMAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643288 | |

| Record name | Ethyl 5-{3-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898772-48-0 | |

| Record name | Ethyl 3-(1-azetidinylmethyl)-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-{3-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

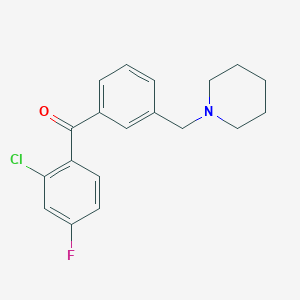

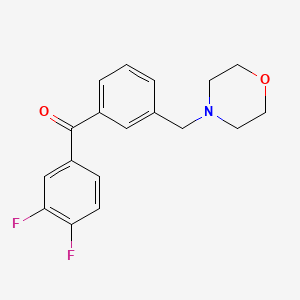

![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)

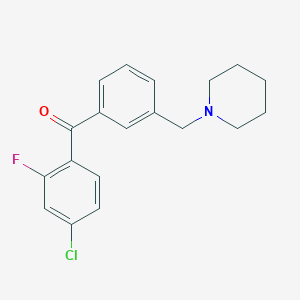

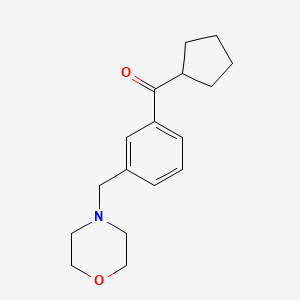

![Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325652.png)

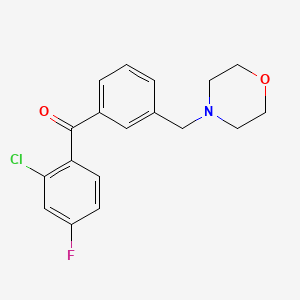

![Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325653.png)